3-(2-Fluorobenzenesulfonyl)propan-1-amine
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Overview
Description
3-(2-Fluorobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzenesulfonyl)propan-1-amine typically involves the following steps:
Starting Material: The process begins with 2-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 2-fluorobenzenesulfonyl chloride undergoes nucleophilic substitution with propan-1-amine under basic conditions to form the desired product.
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzenesulfonyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorobenzenesulfonyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzenesulfonyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorobenzenesulfonyl)propan-1-amine: Similar structure but with the fluorine atom at the para position.
3-(2-Chlorobenzenesulfonyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Methylbenzenesulfonyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(2-Fluorobenzenesulfonyl)propan-1-amine is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C9H12FNO2S |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C9H12FNO2S/c10-8-4-1-2-5-9(8)14(12,13)7-3-6-11/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
YSNJKRDPKKNJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCCN |
Origin of Product |
United States |
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